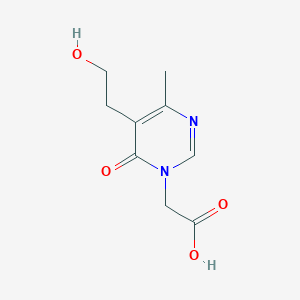

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Description

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative featuring a hydroxyethyl substituent at position 5, a methyl group at position 4, and an acetic acid moiety linked to the nitrogen at position 1 of the pyrimidinone ring. This compound shares structural similarities with bioactive pyrimidine derivatives, which are frequently employed as enzyme inhibitors or intermediates in pharmaceutical synthesis. For instance, pyrimidinone-acetic acid hybrids are often designed to mimic peptide motifs, such as the Ala-Pro moiety in serine protease inhibitors, suggesting applications in targeting proteolytic enzymes like elastase or chymase .

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

2-[5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetic acid |

InChI |

InChI=1S/C9H12N2O4/c1-6-7(2-3-12)9(15)11(5-10-6)4-8(13)14/h5,12H,2-4H2,1H3,(H,13,14) |

InChI Key |

RGSGFXSQZIZJCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C=N1)CC(=O)O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multiple steps. One common method includes the condensation of 2-hydroxyethylamine with 4-methyl-6-oxopyrimidine-5-carbaldehyde, followed by oxidation to form the desired acetic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and metabolic pathways.

Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving pyrimidine metabolism.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous pyrimidinone-acetic acid derivatives. Below is a detailed analysis:

Structural Comparisons

Key Substituents and Molecular Properties

*Calculated based on structural similarity to analogs.

Structural Insights :

- Aryl substitutions (e.g., 4-methoxyphenyl in ) introduce bulkier groups that could influence receptor binding or metabolic stability .

Physicochemical and ADMET Properties

- LogP and Solubility : The hydroxyethyl group likely reduces LogP compared to methyl or aryl analogs, enhancing aqueous solubility. For example, ’s aryl-substituted derivative (LogP ~1.5 estimated) is less polar than the target compound.

- Metabolic Stability : Hydroxyethyl groups are susceptible to oxidation, which may impact metabolic half-life compared to stable substituents like methoxy () or methyl () .

Biological Activity

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid, a pyrimidine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a methylated pyrimidine ring, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1713590-56-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism involves binding to various enzymes or receptors, which can modulate their activity and lead to significant biological effects. For instance, the compound may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors that mediate physiological responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the increasing resistance to conventional antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

-

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that was lower than several existing antibiotics, suggesting a promising alternative in treating infections caused by resistant strains. -

Cytotoxicity in Cancer Cells

In vitro experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in significant cytotoxic effects. The study indicated that the compound triggered apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound to improve its therapeutic potential. Various synthetic routes have been explored, including multi-step organic reactions that yield high purity products suitable for biological testing.

Synthesis Overview

The synthesis typically involves:

- Formation of the pyrimidine ring via condensation reactions.

- Introduction of the hydroxyethyl group through alkylation methods.

These methods ensure that the final product retains its biological activity while improving yield and scalability for potential industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.